molecular formula C12H15N5O3 B1671359 Entecavir CAS No. 142217-69-4

Entecavir

Cat. No.: B1671359
CAS No.: 142217-69-4
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-FXQIFTODSA-N
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Description

Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV). It is used as a first-line treatment for chronic hepatitis B virus infection in adults and children at least 2 years of age with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease .


Synthesis Analysis

This compound can be synthesized starting from 1,3-propanediol in 15 steps with an overall yield of 23.4%. A unique feature of the synthetic route is that the five-membered carbocyclic core is installed by an intramolecular nitrile oxide cycloaddition (INOC) reaction and the guanine moiety is introduced by a Mitsunobu reaction . Another synthetic route involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton .


Molecular Structure Analysis

The molecular formula of this compound is C12H15N5O3. It is a member of 2-aminopurines, an oxopurine, a primary alcohol, and a secondary alcohol . The molecular weight is 277.28 g/mol .


Chemical Reactions Analysis

This compound is a prodrug which must be phosphorylated to the active triphosphate form, the active form of the drug, intracellularly . The key features of its preparation include a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety, its cyclization by a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and the coupling with a purine derivative by a Mitsunobu reaction .


Physical and Chemical Properties Analysis

The physicochemical characteristics of this compound were evaluated in terms of morphology, thermal properties, and X-ray diffraction patterns .

Scientific Research Applications

Efficacy in Chronic Hepatitis B and Liver Cirrhosis

Entecavir is a potent antiviral agent recommended for chronic hepatitis B (CHB). A study highlighted its effectiveness in reducing the risks of hepatic events, hepatocellular carcinoma (HCC), liver-related, and all-cause mortality in CHB patients with liver cirrhosis. Particularly notable was its impact on patients who maintained viral suppression (Wong et al., 2013).

This compound and HIV-1 Replication

In patients with HIV-1 and HBV coinfection, this compound demonstrated a potent partial inhibitory effect on HIV-1 replication. However, it was observed that this compound monotherapy could lead to the accumulation of HIV-1 variants resistant to lamivudine (McMahon et al., 2007).

Liver Function and Fibrosis Markers

This compound treatment for two years was found to improve liver function and non-invasive fibrosis markers in patients with hepatitis B virus-associated cirrhosis (Shin et al., 2015).

Safety and Efficacy in Chronic Hepatitis B

This compound has been established as safe and effective for the treatment of chronic hepatitis B, showing potent HBV suppression and low rates of genotypic resistance in nucleos(t)ide-naïve patients (Osborn, 2011).

Comparison with Lamivudine

In a comparative study with lamivudine, this compound showed higher rates of histologic improvement and virologic response in patients with HBeAg-negative chronic hepatitis B (Lai et al., 2006).

Antiviral Resistance Mutations

A study on the emergence of oncogenic-enhancing hepatitis B virus X gene mutants in patients receiving suboptimal this compound treatment suggested a need for caution, as these mutations could develop during treatment, especially in cirrhotic patients who still developed hepatocellular carcinoma (HCC) after this compound therapy (Lin et al., 2019).

Hepatic Disposition and Antiviral Activity during Pregnancy

A study focused on the hepatic disposition of this compound during non-pregnancy and pregnancy, shedding light on the mechanisms of this compound uptake into hepatocytes and evaluating changes in its hepatic distribution during pregnancy (Ma et al., 2019).

Molecular Modeling of Drug Resistance

Research on this compound's drug-resistant HBV involved process and molecular modeling studies, providing insights into the molecular basis of drug resistance and the structural relationship of HBV reverse transcriptase with this compound (Pathy & Internationals, 2018).

Quantitation in Human Plasma

A study developed an LC-MS/MS method for the quantitation of this compound in human plasma, achieving high sensitivity and a wide concentration range, which is crucial for clinical studies (Zhang et al., 2009).

Clinical Applications in Various Liver Diseases

An article summarized clinical applicationsof this compound in various hepatitis B virus-related liver diseases, emphasizing its role as a new generation nucleoside analogue with potent antiviral activity and low resistance, suitable for treating chronic hepatitis, cirrhosis, and other HBV-related conditions (Cai, 2012).

Mechanism of Action

Target of Action

Entecavir is a guanosine nucleoside analogue that primarily targets the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral therapy .

Mode of Action

This compound works by competing with the natural substrate deoxyguanosine triphosphate . This competition functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt):

By inhibiting these steps, this compound effectively halts the replication process of the hepatitis B virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication process of the hepatitis B virus. By inhibiting the HBV polymerase, this compound disrupts the virus’s ability to replicate, thereby reducing the viral count and improving liver conditions .

Pharmacokinetics

This compound exhibits an elimination half-life of approximately 128-149 hours . The drug is extensively distributed into tissues, suggesting a high volume of distribution . It has a protein binding rate of approximately 13% in vitro . These properties impact the bioavailability of this compound, influencing its effectiveness in treating chronic hepatitis B .

Result of Action

The primary result of this compound’s action is a significant reduction in the replication of the hepatitis B virus. This leads to a decrease in the viral count, which can result in improved liver conditions for patients with chronic hepatitis B .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the development of viral resistance to this compound has been observed to increase over time, likely due to the frequent use of antivirals with a low resistance barrier . Additionally, the efficacy of this compound may vary among patients with different levels of viral load .

Safety and Hazards

Entecavir may be fatal if swallowed and may be harmful by inhalation or skin absorption. It may cause respiratory system irritation and may cause damage to organs through prolonged or repeated exposure . It may also cause lactic acidosis, a dangerous build-up of lactic acid in your blood .

Future Directions

While Entecavir is primarily used for the treatment of chronic hepatitis B, it also holds promise beyond its original therapeutic indication. For instance, it acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various types of tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .

Biochemical Analysis

Biochemical Properties

Entecavir plays a crucial role in biochemical reactions by inhibiting the HBV polymerase enzyme. This inhibition occurs through competitive inhibition with deoxyguanosine triphosphate (dGTP), a natural substrate of the polymerase. This compound triphosphate, the active form of the drug, competes with dGTP for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication . This compound interacts with several biomolecules, including the HBV polymerase enzyme and deoxynucleoside triphosphates, to exert its antiviral effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It primarily targets hepatocytes, the liver cells infected by HBV. By inhibiting the viral polymerase, this compound reduces the replication of HBV within these cells, leading to a decrease in viral load. This reduction in viral replication helps to restore normal cellular function and reduce liver inflammation. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the HBV polymerase enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into the viral DNA by the HBV polymerase enzyme. Once incorporated, this compound triphosphate acts as a chain terminator, preventing further elongation of the viral DNA. This inhibition of viral DNA synthesis effectively halts the replication of HBV. This compound also exhibits a high affinity for the HBV polymerase enzyme, allowing it to compete effectively with dGTP for incorporation into the viral DNA . Additionally, this compound may interact with other binding sites within the polymerase enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods. Long-term studies have demonstrated that this compound maintains its antiviral activity and continues to inhibit HBV replication effectively. The emergence of resistant mutations in the HBV polymerase enzyme can reduce the efficacy of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of HBV replication and a more significant reduction in viral load. At very high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity. It is essential to determine the optimal dosage of this compound to achieve maximum antiviral efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. After oral administration, this compound is rapidly absorbed and undergoes phosphorylation to form this compound triphosphate, the active form of the drug. This active form is then incorporated into the viral DNA by the HBV polymerase enzyme. This compound is primarily metabolized in the liver and excreted unchanged in the urine. The metabolic pathways of this compound involve interactions with various enzymes and cofactors, including kinases responsible for its phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, this compound is distributed to the liver, where it exerts its antiviral effects. The drug is transported into hepatocytes via nucleoside transporters, allowing it to reach its target site within the cells. This compound also exhibits a high degree of tissue penetration, ensuring its effective distribution throughout the liver. The transport and distribution of this compound are crucial for its antiviral activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus of hepatocytes, where it interacts with the HBV polymerase enzyme. This compound is incorporated into the viral DNA during replication, leading to chain termination and inhibition of viral replication. The targeting of this compound to the nucleus is facilitated by its nucleoside analog structure, which allows it to be recognized and incorporated by the viral polymerase enzyme. The subcellular localization of this compound is essential for its antiviral activity and effectiveness in treating HBV infection .

Properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
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Molecular Weight

277.28 g/mol
Source PubChem
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Physical Description

Solid
Record name Entecavir
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Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
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Mechanism of Action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.
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Color/Form

White to off white powder

CAS No.

142217-69-4
Record name Entecavir
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
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Record name Entecavir
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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